2-(Chloromethyl)-6-ethylbenzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-6-ethylbenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with ethyl iodide under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (NaOH, KOH)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
- Substitution reactions yield various substituted benzoxazole derivatives.
- Oxidation reactions produce oxides or sulfoxides.
- Reduction reactions result in reduced benzoxazole derivatives .
Scientific Research Applications
2-(Chloromethyl)-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-6-methylbenzo[d]oxazole
- 2-(Chloromethyl)-5-ethylbenzo[d]oxazole
Comparison: 2-(Chloromethyl)-6-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-(chloromethyl)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10ClNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI Key |
NAGNFRDKWKYLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)CCl |
Origin of Product |
United States |
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